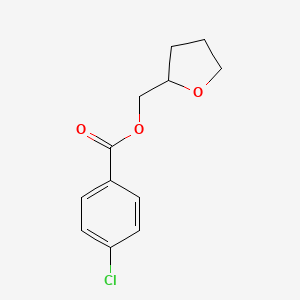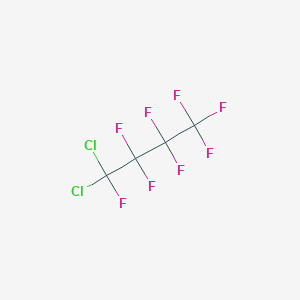
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane is a chemical compound with the molecular formula C4Cl2F8. It is a member of the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds. This compound is known for its stability and unique chemical properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane typically involves the fluorination of chlorinated butanes. One common method is the reaction of 1,1,1,2-tetrachloro-2,2,3,3,4,4-hexafluorobutane with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form partially fluorinated butanes.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is used for oxidation.
Major Products
Substitution: Products include 1,1-diiodo-1,2,2,3,3,4,4,4-octafluorobutane.
Reduction: Products include 1,1-dichloro-1,2,2,3,3,4,4,4-tetrafluorobutane.
Oxidation: Products include perfluorobutanoic acid.
Scientific Research Applications
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorination reactions.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of fluorinated polymers and as a heat transfer fluid in specialized applications.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with molecular targets through its carbon-fluorine and carbon-chlorine bonds. These interactions can lead to the formation of stable complexes with various substrates. The compound’s high electronegativity and stability make it an effective agent in reactions requiring strong electron-withdrawing groups.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3,4-Octafluorobutane: Similar in structure but lacks chlorine atoms.
1,1-Dichloro-2,2,3,3,4,4-hexafluorobutane: Contains fewer fluorine atoms.
1,1,1,2-Tetrachloro-2,2,3,3,4,4-hexafluorobutane: Contains more chlorine atoms.
Uniqueness
1,1-Dichloro-1,2,2,3,3,4,4,4-octafluorobutane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its stability, reactivity, and ability to form strong complexes make it valuable in various applications.
Properties
CAS No. |
355-23-7 |
|---|---|
Molecular Formula |
C4Cl2F8 |
Molecular Weight |
270.93 g/mol |
IUPAC Name |
1,1-dichloro-1,2,2,3,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4Cl2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14 |
InChI Key |
IWGGDBDXRJTYRH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(Cl)Cl)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


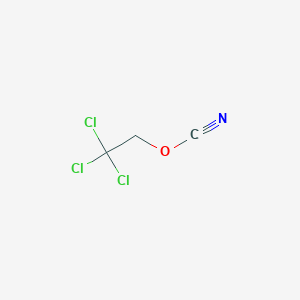
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
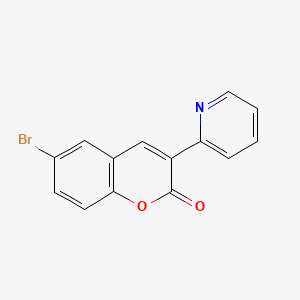
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
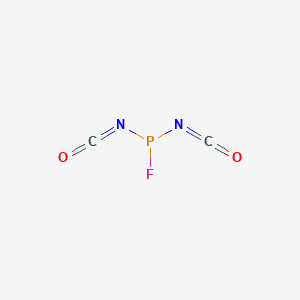
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
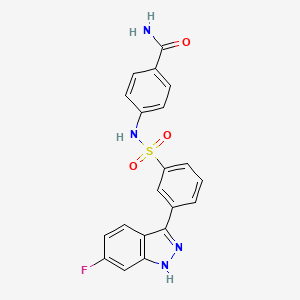

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
